1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBWQMFUUTVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of the 3-chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced via acylation using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-methylphenylmethylsulfanyl Group: The 4-methylphenylmethylsulfanyl group can be attached through a nucleophilic substitution reaction using a suitable thiol and a halide precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and key properties:
Key Findings and Implications
Nitro groups () and dichloro substituents () further polarize the molecule, which may improve binding to charged biological targets but reduce metabolic stability .
Steric and Lipophilic Effects :
- The para-methyl group in the target’s sulfanyl moiety (R2) increases lipophilicity, likely enhancing membrane permeability compared to ortho-chloro () or smaller substituents .
- Bulky groups like 3,4,5-triethoxybenzoyl () may hinder interactions with sterically sensitive enzyme active sites .
Solubility and Salt Forms :
- Hydrochloride salts () improve aqueous solubility, a critical factor for bioavailability in drug development .
Synthetic Approaches :
- Chlorination using SOCl₂ () and sulfanyl group introduction via substitution reactions are common strategies for analogous compounds .
Biological Activity
The compound 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has gained attention due to its potential biological activities. This article details its biological activity, including its synthesis, cytotoxicity, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of imidazole derivatives typically involves the condensation of aldehydes or ketones with primary amines in the presence of suitable catalysts. This specific compound can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with an appropriate thiol and an imidazole precursor. The structure can be confirmed using techniques such as NMR and mass spectrometry.
Cytotoxicity
The biological activity of this compound has been evaluated against various cancer cell lines. A study reported that related imidazole derivatives exhibited significant cytotoxicity with IC values ranging from 2.38 to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . The presence of electron-withdrawing groups, such as the chlorobenzoyl moiety, enhances the cytotoxic potential.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. In a specific study, treatment with the compound resulted in an increase in early apoptotic cells from 10.2% to 17.2% when comparing control and treated groups at IC concentrations .
- Cell Cycle Arrest : Related compounds have been observed to cause cell cycle arrest at the G1 phase, leading to inhibited proliferation in treated cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazole ring and substituents on the benzoyl group significantly influence biological activity. Compounds with bulky lipophilic groups at specific positions demonstrate enhanced activity .
Data Table: Cytotoxicity of Related Compounds
| Compound ID | Structure Description | IC (µM) | Target Cell Line |
|---|---|---|---|
| 5l | Methyl-substituted | 2.38 | SISO |
| 5m | Phenoxybenzene | 3.77 | RT-112 |
| 5e | Unsubstituted | 14.74 | SISO |
Case Study 1: Antitumor Activity
In a recent investigation, a series of imidazole derivatives were synthesized and tested for their antitumor properties. The compound demonstrated significant inhibition of tumor growth in xenograft models, correlating with in vitro findings .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism through which these compounds exert their effects on cancer cells. It was found that compounds like 5m activate apoptotic pathways via caspase activation, leading to programmed cell death .
Q & A
Q. Methodological Approach :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm substituent positions. For example, the imidazole C2 proton appears as a singlet near δ 7.2 ppm, while sulfanyl protons resonate at δ 3.8–4.2 .
- IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL resolves bond lengths/angles. For example, the dihydroimidazole ring typically adopts a planar conformation, with bond angles deviating <2° from ideal values .
Advanced: How can crystallographic disorder in the compound’s structure be resolved during refinement?
Q. Strategies for Disorder Resolution :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- Refinement : In SHELXL , split the disordered atoms into multiple sites (PART command) and apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters. For example, the 4-methylphenyl group may exhibit rotational disorder; refine occupancy factors iteratively until R₁ < 5% .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
Q. SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorobenzoyl with 4-fluoro or nitro groups) to probe electronic effects .
- Biological Assays :
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups (Cl, NO₂) may enhance antifungal potency by 30–50% .
Basic: What are common impurities formed during synthesis, and how can they be mitigated?
Q. Key Impurities :
- Byproducts : Unreacted starting materials (e.g., 3-chlorobenzoyl chloride) or over-alkylated derivatives.
- Mitigation :
Advanced: How can computational methods predict the compound’s reactivity and spectroscopic properties?
Q. Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level in Gaussian . Compare calculated IR spectra (e.g., C=O stretch at 1675 cm⁻¹) with experimental data to validate accuracy.
- NMR Prediction : Use GIAO (Gauge-Independent Atomic Orbital) method for ¹³C chemical shifts. Discrepancies >5 ppm may indicate conformational flexibility .
- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the imidazole C2 position often shows high electrophilicity, guiding derivatization strategies .
Advanced: How to resolve contradictions in biological activity data across different studies?
Q. Root Causes :
- Assay Variability : Differences in cell lines (e.g., C. albicans strain ATCC 90028 vs. clinical isolates) or incubation times.
- Solution :
Basic: What solvents and conditions are optimal for recrystallization to ensure high purity?
- Solvent Selection : Use ethanol/water (3:1 v/v) for slow cooling (0.5°C/min) to yield needle-like crystals. For larger crystals, employ diffusion methods (layered hexane over a DCM solution) .
- Purity Check : Monitor via HPLC (C18 column, 70:30 MeOH/H₂O) to ensure ≥98% purity .
Advanced: How can electron density maps be interpreted for ambiguous regions in X-ray structures?
Q. Approach :
- Density Modification : In SHELXL , apply solvent masking and omit maps to isolate disordered regions. For example, partial occupancy of a methyl group may require iterative refinement with ISOR restraints.
- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Basic: What in vitro models are suitable for preliminary toxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
